molecular formula C16H15BrClNOS B5118086 N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide

Cat. No.: B5118086
M. Wt: 384.7 g/mol
InChI Key: CILJNBZYWOQOFQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide is an organic compound that belongs to the class of acetamides This compound features a sulfanyl group attached to an acetamide backbone, with bromine and chlorine substituents on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the acetamide with a thiol compound in the presence of a suitable catalyst.

    Substitution Reactions: The bromine and chlorine substituents can be introduced through halogenation reactions using bromine and chlorine sources.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the halogen substituents or to modify the sulfanyl group.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or modified sulfanyl groups.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2,6-dimethylphenyl)-2-(4-fluorophenyl)sulfanylacetamide
  • N-(4-chloro-2,6-dimethylphenyl)-2-(4-bromophenyl)sulfanylacetamide
  • N-(4-bromo-2,6-dimethylphenyl)-2-(4-methylphenyl)sulfanylacetamide

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide is unique due to its specific combination of bromine and chlorine substituents, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS/c1-10-7-12(17)8-11(2)16(10)19-15(20)9-21-14-5-3-13(18)4-6-14/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILJNBZYWOQOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CSC2=CC=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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